molecular formula C16H18F3NO4 B1645897 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid CAS No. 1052611-53-6

5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid

Cat. No.: B1645897
CAS No.: 1052611-53-6
M. Wt: 345.31 g/mol
InChI Key: LUVKCSBCHJGBRC-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid is a complex organic molecule often used in various branches of scientific research and industry. The compound's unique structure includes a methoxycarbonyl group and a trifluoromethylphenyl group, which contribute to its distinct reactivity and application potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid, one common method involves multi-step organic synthesis starting with the appropriate substituted pyrrole. The key steps include:

  • Formation of the pyrrole ring: : Cyclization reactions involving starting materials like diketones and amines.

  • Introduction of substituents: : Sequential functionalization steps to introduce the methoxycarbonyl and trifluoromethylphenyl groups.

Industrial Production Methods

For industrial-scale production, the compound is typically synthesized using large reactors capable of precise temperature and pressure control. Solvent choice and purification methods are optimized to ensure high yield and purity, often involving crystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: : Reductive conditions, such as hydrogenation, can reduce the methoxycarbonyl group.

  • Substitution: : Electrophilic aromatic substitution is possible due to the presence of the aromatic trifluoromethylphenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

  • Substitution: : Friedel-Crafts catalysts, such as aluminum chloride.

Major Products Formed

  • Oxidation products: : May include carboxylic acids or ketones.

  • Reduction products: : Primarily alcohols or amines, depending on the reaction conditions.

  • Substitution products: : New functionalized aromatic compounds.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's effects are exerted through interactions at the molecular level, often involving:

  • Molecular Targets: : Interactions with enzymes and receptor proteins.

  • Pathways Involved: : May affect signaling pathways, metabolic pathways, or other biochemical networks.

Comparison with Similar Compounds

Comparing 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid with similar compounds reveals its uniqueness:

  • Similar Compounds: : Other pyrrolidine derivatives, trifluoromethyl-substituted compounds.

  • Uniqueness: : Its specific functional groups (methoxycarbonyl and trifluoromethylphenyl) impart unique reactivity and interaction profiles, differentiating it from closely related molecules.

This gives you a detailed overview of the compound without abbreviations, covering its preparation, reactivity, applications, mechanism of action, and comparison with similar compounds. Dive deeper if any specific section piques your interest!

Properties

IUPAC Name

5-methoxycarbonyl-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c1-15(14(23)24-3)8-10(13(21)22)12(20(15)2)9-6-4-5-7-11(9)16(17,18)19/h4-7,10,12H,8H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVKCSBCHJGBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2C(F)(F)F)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid
Reactant of Route 2
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid
Reactant of Route 3
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid
Reactant of Route 4
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid
Reactant of Route 5
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid
Reactant of Route 6
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid

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